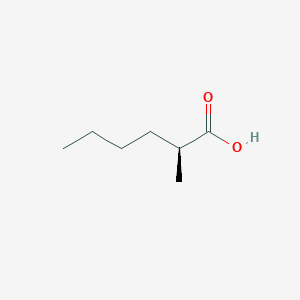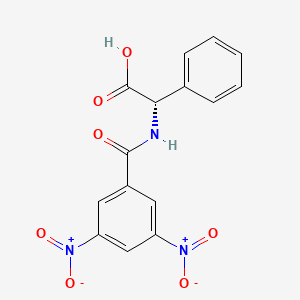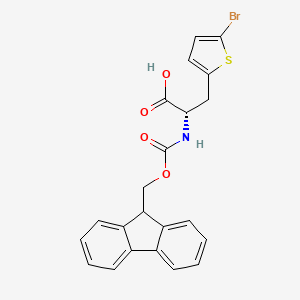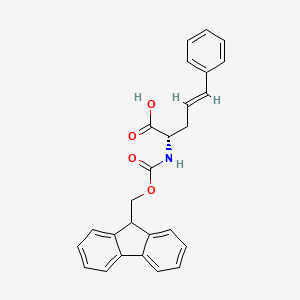
(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid
Übersicht
Beschreibung
(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid is a chiral compound that contains a fluorine atom, which can significantly alter the bioactivity of the molecule. The presence of fluorine also facilitates the detection and analysis of the compound using techniques such as nuclear magnetic resonance (NMR) or positron emission tomography (PET), depending on the isotope of fluorine used .
Synthesis Analysis
The synthesis of related fluorinated compounds has been described in the literature. For instance, 2-Fluoroacetoacetic acid, which shares a similar structure to this compound, can be synthesized through electrophilic fluorination of a β-keto ester. This process is followed by a gradual pH-dependent decarboxylation, which can be monitored by 19F NMR spectroscopy . Additionally, the synthesis of chiral fluoroacetic acid derivatives has been improved to achieve high enantioselectivity, exceeding 95% ee, using a deoxyfluorination reaction with diethylaminosulfur trifluoride (DAST) and an additive that promotes an SN2 inversion process .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using crystallography. For example, the crystal structure of a peptide derivative of 5-fluorouracil, which includes a fluorinated acetyl group similar to that in this compound, has been reported. The structure reveals planar rings and a dihedral angle between them, as well as bond lengths indicative of electron delocalization .
Chemical Reactions Analysis
The reactivity of fluorinated compounds is often unique due to the electronegativity and small size of the fluorine atom. The decarboxylation of 2-fluoroacetoacetic acid, a compound related to this compound, has been studied, showing a gradual pH-dependent process . The synthesis of chiral fluoroacetic acid derivatives also involves reactions that maintain high stereochemical integrity, which is crucial for the preservation of the compound's chiral properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. For instance, the solubility, boiling point, and stability can be affected. The crystallographic analysis provides insights into the solid-state properties, such as crystal packing and hydrogen bonding patterns, which can influence the compound's solubility and melting point . The fluorine atom's impact on the acidity and reactivity of the acetic acid moiety in this compound would be an interesting area for further study, although specific data on this compound was not provided in the papers.
Wissenschaftliche Forschungsanwendungen
Enzymatic Process Development
- Continuous Enzymatic Synthesis : (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid has applications in the development of continuous enzymatic processes. A study by Tao and McGee (2002) describes an efficient synthesis method for a similar compound, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, using a continuous enzymatic process. This process achieves high enantiomeric excess and good overall yield, indicating potential for large-scale production (Tao & McGee, 2002).
Chemical Synthesis and Reactions
- Chirality Transfer in Ester Enolate Claisen Rearrangement : In chemical synthesis, this compound can be used in processes involving chirality transfer. Fujisawa, Tajima, and Sato (1984) demonstrated the use of a similar compound in achieving complete asymmetric transfer with high selectivity in the ester enolate Claisen rearrangement (Fujisawa, Tajima, & Sato, 1984).
- Synthesis of Enantiomerically Pure 2-Heteroaryl-2-Hydroxyacetic Acids : Naghi et al. (2012) developed a method for synthesizing highly enantiomerically enriched (R)- and (S)-2-heteroaryl-2-hydroxyacetic acids, starting from racemic substrates. This demonstrates the compound's utility in synthesizing specific enantiomers (Naghi et al., 2012).
Biological and Medicinal Applications
- Fluorescent Indicators for Cytosolic Calcium : Minta, Kao, and Tsien (1989) synthesized fluorescent indicators for measuring cytosolic free Ca2+ using compounds structurally related to this compound. These indicators are useful in biological assays and microscopy (Minta, Kao, & Tsien, 1989).
Fluorescence and Imaging
- Zn2+ Specific Fluorophores : Coleman, May, and Lincoln (2010) described the preparation of a Zn2+ specific fluorophore using a compound structurally related to this compound. This has applications in fluorescence studies and potentially in bioimaging (Coleman, May, & Lincoln, 2010).
Eigenschaften
IUPAC Name |
(2R)-2-(2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRHIZZWWDONI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426810 | |
| Record name | (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32222-48-3 | |
| Record name | (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid enable the differentiation of chiral molecules like amino acids using 19F NMR?
A1: this compound functions as a chiral derivatizing agent (CDA). [] This means it reacts with the target chiral molecule, in this case, amino acids, dipeptides, or amines, forming a covalent bond. [] Because (R)-2FHA itself is chiral, reacting it with a pair of enantiomers (mirror image molecules) results in the formation of diastereomers. Diastereomers, unlike enantiomers, have distinct chemical environments and thus different physical and spectroscopic properties. This difference is crucial because it allows the 19F nucleus in the (R)-2FHA moiety to experience slightly different magnetic fields depending on the chirality of the molecule it's attached to. This difference in magnetic environments leads to distinct 19F NMR signals for each diastereomer, enabling the differentiation of the original enantiomers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




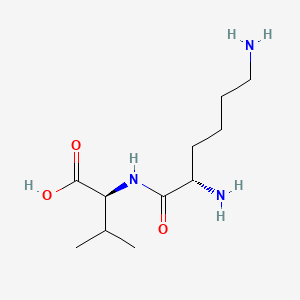
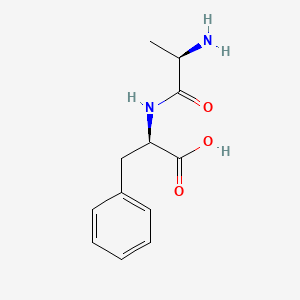
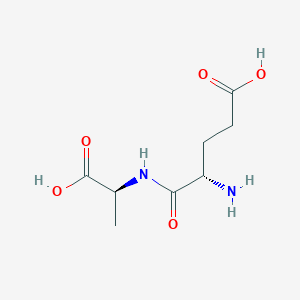
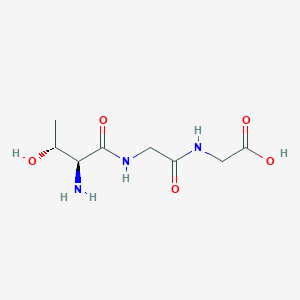
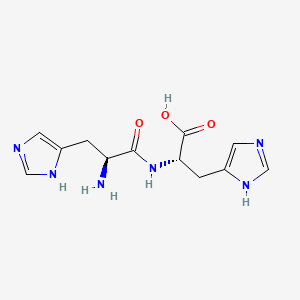

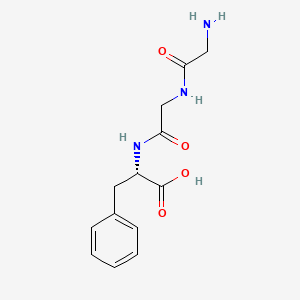

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
